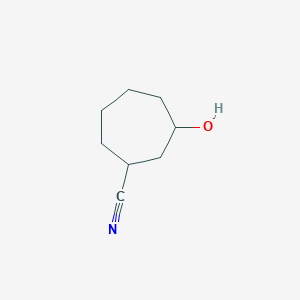

3-Hydroxycycloheptane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycycloheptane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-7-3-1-2-4-8(10)5-7/h7-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAWEKJNFDSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxycycloheptane 1 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-hydroxycycloheptane-1-carbonitrile reveals several potential disconnections that can guide the design of a synthetic route. The primary functional groups are a hydroxyl group and a nitrile group in a 1,3-relationship on a cycloheptane (B1346806) core.

Key Disconnections:

C-CN Bond Disconnection: This disconnection leads to a cycloheptyl cation or a related electrophilic species and a cyanide source. This suggests the introduction of the nitrile group via nucleophilic substitution or addition to a suitable precursor.

C-OH Bond Disconnection: This points towards the reduction of a corresponding ketone, 3-oxocycloheptane-1-carbonitrile (B2729010), or the oxidation of a cycloheptane ring.

Ring Disconnections: Breaking the cycloheptane ring itself can lead to acyclic precursors that can be cyclized. Common strategies for forming seven-membered rings, such as ring-closing metathesis (RCM) or Dieckmann condensation, can be considered.

A plausible retrosynthetic pathway could start from 3-oxocycloheptane-1-carbonitrile. This intermediate could be synthesized from cycloheptanone (B156872) through a series of functional group manipulations. The target molecule can then be obtained via stereoselective reduction of the ketone.

Another strategic approach involves the formation of the cycloheptane ring as a key step. For instance, a [4+3] cycloaddition reaction could rapidly construct the seven-membered ring with functionalities that can be later converted to the desired hydroxyl and nitrile groups.

Classical and Modern Synthetic Routes to the Cycloheptane Core

The construction of the cycloheptane framework is a pivotal aspect of the synthesis of 3-hydroxycycloheptane-1-carbonitrile.

Ring-closing strategies are powerful methods for the formation of cyclic compounds from acyclic precursors.

Ring-Closing Metathesis (RCM): RCM has become a staple in the synthesis of medium-sized rings. An appropriately substituted diene can be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cycloheptene (B1346976) derivative. This can then be further functionalized to introduce the hydroxyl and nitrile groups.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be employed to form a β-keto ester within a seven-membered ring. The resulting keto group can then be manipulated, and the ester can be converted to the nitrile.

| Ring-Closing Strategy | Starting Material Type | Key Reagent/Catalyst | Intermediate Formed |

| Ring-Closing Metathesis | Acyclic diene | Grubbs' Catalyst | Cycloheptene derivative |

| Dieckmann Condensation | Acyclic diester | Strong base (e.g., NaOEt) | Cycloheptanone β-keto ester |

Alternatively, the synthesis can commence with a commercially available cycloheptane derivative, followed by the introduction of the required functional groups.

From Cycloheptanone: Cycloheptanone can be converted to 2-cyclohepten-1-one. A Michael addition of cyanide would place the nitrile group at the 3-position relative to the ketone. Subsequent reduction of the ketone would yield the target molecule.

From Cycloheptene: Epoxidation of cycloheptene followed by ring-opening with a cyanide nucleophile could potentially lead to a trans-2-hydroxycycloheptane-1-carbonitrile. Isomerization or further manipulation would be necessary to achieve the 1,3-substitution pattern.

Stereoselective Synthesis of 3-Hydroxycycloheptane-1-carbonitrile

Controlling the stereochemistry of the 1,3-disubstituted cycloheptane is crucial, as two stereocenters are present in the target molecule. This can lead to the formation of diastereomers (cis and trans isomers) and enantiomers.

Diastereoselective synthesis aims to control the relative configuration of the stereocenters.

Substrate-Controlled Reduction: The reduction of 3-oxocycloheptane-1-carbonitrile can be influenced by the existing nitrile group. Bulky reducing agents may preferentially attack from the less hindered face, leading to a specific diastereomer. For example, the use of L-Selectride® might favor the formation of the cis isomer due to steric hindrance.

Directed Hydroxylation: If a nitrile-containing cycloheptene is an intermediate, a directed epoxidation or dihydroxylation could be employed, where the nitrile group directs the oxidant to a specific face of the double bond.

| Diastereoselective Method | Key Intermediate | Reagent Example | Potential Outcome |

| Substrate-Controlled Reduction | 3-Oxocycloheptane-1-carbonitrile | L-Selectride® | Enriched in one diastereomer |

| Directed Hydroxylation | Cycloheptene with nitrile group | m-CPBA | Stereocontrolled epoxidation |

While specific enantioselective syntheses of 3-hydroxycycloheptane-1-carbonitrile are not prominently documented, approaches used for similar structures can be adapted.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable cycloheptene precursor using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand like BINAP) could establish the stereochemistry early in the synthesis.

Organocatalysis: Chiral organocatalysts have been successfully employed in the asymmetric synthesis of functionalized cycloheptanes. nih.govsoton.ac.uk For instance, a chiral amine catalyst could be used in a Michael addition of a nucleophile to an α,β-unsaturated cycloheptenone, setting one of the stereocenters with high enantioselectivity. Subsequent functional group manipulations would then lead to the desired product. Recent advances in the catalytic asymmetric cascade synthesis of cycloheptane derivatives have shown the potential for forming multiple stereocenters with excellent control. nih.govsoton.ac.uk

Optimization of Reaction Conditions and Yields

A primary route to 3-Hydroxycycloheptane-1-carbonitrile would likely involve the reduction of a precursor ketone, 3-oxocycloheptane-1-carbonitrile. The choice of reducing agent is critical in this transformation.

Table 1: Hypothetical Optimization of the Reduction of 3-Oxocycloheptane-1-carbonitrile

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Borohydride (NaBH₄) | Methanol (B129727) | 25 | 2 | |

| 2 | Sodium Borohydride (NaBH₄) | Ethanol | 0 | 4 | |

| 3 | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 25 | 1 | |

| 4 | Diisobutylaluminium Hydride (DIBAL-H) | Toluene | -78 | 3 |

Note: As no experimental data for the synthesis of 3-Hydroxycycloheptane-1-carbonitrile was found in the public domain, this table is a hypothetical representation of a typical optimization study for the reduction of a ketone to a secondary alcohol. The yields are not actual experimental values.

For a reagent like sodium borohydride, optimization would involve screening various alcoholic solvents such as methanol or ethanol, and adjusting the temperature. Lower temperatures often lead to higher selectivity and reduced side reactions. Reaction time is another crucial factor; insufficient time can lead to incomplete conversion, while excessively long times may promote decomposition or side product formation.

More powerful reducing agents like lithium aluminium hydride would necessitate the use of aprotic ethereal solvents like THF and strict control of temperature, starting at 0 °C and allowing the reaction to warm to room temperature. The optimization here would focus on the stoichiometry of the reagent and the quench conditions to maximize the yield of the desired alcohol.

Catalytic hydrogenation presents another avenue, where optimization would involve screening different catalysts (e.g., Palladium on carbon, Platinum oxide), solvents, and hydrogen pressure. The goal is to achieve complete reduction of the ketone without affecting the nitrile group.

Comparative Analysis of Synthetic Pathways

Several synthetic pathways can be envisioned for the preparation of 3-Hydroxycycloheptane-1-carbonitrile. A comparative analysis of these routes is essential for selecting the most efficient, scalable, and cost-effective method.

Pathway A: Reduction of 3-Oxocycloheptane-1-carbonitrile

This is arguably the most direct approach. It involves the synthesis of the keto-nitrile precursor followed by its reduction. The synthesis of 3-oxocycloheptane-1-carbonitrile itself could be achieved through various methods, such as the cyanation of a suitable cycloheptanone derivative.

Advantages: Potentially high-yielding and straightforward final step.

Disadvantages: The synthesis of the starting keto-nitrile may be multi-step and challenging.

Pathway B: Nucleophilic Opening of a Cycloheptene Oxide Derivative

This pathway would involve the epoxidation of a cycloheptene-1-carbonitrile. The resulting epoxide could then be opened by a nucleophilic source of hydride or through a regioselective acid-catalyzed hydrolysis to yield the desired 3-hydroxy product.

Advantages: Can offer high stereoselectivity depending on the epoxidation and ring-opening conditions.

Disadvantages: The synthesis and handling of the cycloheptene-1-carbonitrile and the corresponding epoxide may be complex. Regioselectivity of the epoxide opening could be an issue.

Pathway C: Hydrocyanation of Cycloheptenone followed by Reduction

This approach would involve the conjugate addition of a cyanide source to cyclohept-2-en-1-one to form 3-oxocycloheptane-1-carbonitrile, which is then reduced as in Pathway A.

Advantages: Utilizes a readily available starting material (cycloheptenone).

Disadvantages: Control of the conjugate addition can be challenging, and the subsequent reduction step is still required.

Table 2: Hypothetical Comparative Analysis of Synthetic Pathways

| Pathway | Key Reaction(s) | Starting Material Complexity | Number of Steps | Potential Yield | Key Challenges |

| A | Ketone Reduction | Moderate to High | 2+ | Good to Excellent | Synthesis of the keto-nitrile precursor. |

| B | Epoxidation, Epoxide Opening | Moderate | 3+ | Moderate to Good | Regio- and stereoselectivity of epoxide opening. |

| C | Conjugate Addition, Ketone Reduction | Low | 2 | Moderate to Good | Control of the 1,4-addition of cyanide. |

Note: This table provides a hypothetical comparison based on general synthetic principles, as specific data for 3-Hydroxycycloheptane-1-carbonitrile is not available.

Synthesis and Chemical Research of Derivatives and Analogues of 3 Hydroxycycloheptane 1 Carbonitrile

Structural Modifications of the Cycloheptane (B1346806) Ring

The seven-membered cycloheptane ring offers conformational flexibility, which can influence the reactivity of its substituents. Modifications to this carbocyclic core are crucial for developing analogues with diverse properties.

Further functionalization of the cycloheptane ring of 3-hydroxycycloheptane-1-carbonitrile would likely proceed through standard transformations of the existing hydroxyl and nitrile groups or by direct C-H activation, although the latter is often less selective. More commonly, substituted cycloheptane precursors would be used to synthesize analogues with additional substitution. For instance, the synthesis of highly substituted cycloheptanones and other derivatives has been achieved through various methods, including Cope rearrangements of cis-divinylcyclopropane-1,2-diol derivatives. organic-chemistry.org Such strategies could be adapted to introduce alkyl, aryl, or other functional groups at various positions on the cycloheptane ring prior to the introduction or modification of the hydroxyl and nitrile moieties.

Table 1: Illustrative Examples of Potential Ring Substitutions

| Position of New Substituent | Type of Substituent | Potential Synthetic Precursor | Reaction Type |

|---|---|---|---|

| C4 | Methyl | 4-Methylcycloheptanone | Grignard reaction followed by dehydration and hydroboration-oxidation |

| C2 | Phenyl | 2-Phenylcycloheptanone | α-Arylation of a cycloheptanone (B156872) enolate |

The synthesis of substituted cycloheptanes can be achieved through ring expansion of smaller, more readily available carbocycles like cyclohexanes. chemistrysteps.com Conversely, ring contraction of larger rings can also be a viable, albeit less common, synthetic route. These strategies are particularly useful for accessing cycloheptane rings with specific substitution patterns that may be difficult to achieve through direct cyclization.

One of the classic methods for ring expansion is the Tiffeneau–Demjanov rearrangement, which involves the diazotization of a β-amino alcohol on a ring, leading to a ring-expanded ketone. For example, a 1-(aminomethyl)cyclohexanol (B1329751) derivative could be used to form a cycloheptanone, which could then be converted to a 3-hydroxycycloheptane-1-carbonitrile analogue. Another notable method is the Buchner ring expansion, which can be used to synthesize cycloheptatriene (B165957) derivatives from arenes, which can then be hydrogenated to the corresponding cycloheptanes. wikipedia.orgwikipedia.org

Table 2: Ring Expansion/Contraction Strategies for Cycloheptane Synthesis

| Strategy | Starting Material | Intermediate | Product |

|---|---|---|---|

| Tiffeneau–Demjanov Rearrangement | Substituted 1-(aminomethyl)cyclohexanol | Diazonium salt, carbocation | Substituted cycloheptanone |

| Buchner Ring Expansion | Substituted benzene | Cyclopropanated arene (norcaradiene) | Substituted cycloheptatriene |

| Pinacol-type Rearrangement | Substituted 1,2-cyclohexanediol | Carbocation | Substituted cycloheptanone |

Functional Group Replacements and Diversification

The hydroxyl and nitrile groups of 3-hydroxycycloheptane-1-carbonitrile are versatile handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Analogues of 3-hydroxycycloheptane-1-carbonitrile can be envisaged where one or more methylene (B1212753) groups of the cycloheptane ring are replaced by a heteroatom, leading to heterocyclic structures such as oxepanes, thiepanes, or azepanes. The synthesis of these heterocyclic rings often involves ring-closing metathesis or intramolecular substitution reactions of appropriately functionalized acyclic precursors. For instance, an acyclic precursor with terminal alcohol and halide functionalities could undergo intramolecular Williamson ether synthesis to form an oxepane (B1206615) ring.

The hydroxyl and nitrile groups are amenable to a wide array of chemical modifications. researchgate.netresearchgate.net The hydroxyl group can undergo oxidation to a ketone, etherification, or esterification to introduce a variety of substituents. The nitrile group is also highly versatile and can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo cycloaddition reactions to form various heterocyclic rings. researchgate.net

The conversion of nitriles to other functional groups is a cornerstone of organic synthesis. For example, the reduction of the nitrile to a primary amine would yield a 3-hydroxy-1-(aminomethyl)cycloheptane, a valuable building block for further derivatization. Hydrolysis of the nitrile would lead to 3-hydroxycycloheptane-1-carboxylic acid, which could be coupled with amines or alcohols to form amides and esters, respectively.

Table 3: Potential Functional Group Transformations

| Functional Group | Reaction | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Hydroxyl | Oxidation | PCC, DMP | Ketone |

| Hydroxyl | Etherification | NaH, R-X | Ether |

| Hydroxyl | Esterification | R-COCl, pyridine | Ester |

| Nitrile | Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid |

| Nitrile | Hydrolysis (basic) | NaOH, H₂O, then H₃O⁺ | Carboxylic acid |

| Nitrile | Reduction | LiAlH₄, then H₂O | Primary amine |

Stereoisomeric Variants and Their Distinct Chemical Behavior

3-Hydroxycycloheptane-1-carbonitrile possesses two stereocenters at the C1 and C3 positions. This gives rise to the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These can be grouped into two pairs of enantiomers, with the relationship between the pairs being diastereomeric. The cis isomers have the hydroxyl and nitrile groups on the same face of the ring, while the trans isomers have them on opposite faces.

The stereochemical arrangement of the substituents will have a profound impact on the chemical and physical properties of the molecule. Cycloheptane exists in a number of conformations, with the twist-chair and twist-boat being the most stable. acs.orgresearchgate.net The preferred conformation for a given stereoisomer will be the one that minimizes steric interactions between the substituents.

The relative orientation of the hydroxyl and nitrile groups will also influence their reactivity. For example, in a cis isomer, the two groups may be able to interact through space, potentially leading to intramolecular reactions that are not possible for the trans isomer. The accessibility of the functional groups to external reagents will also be affected by their axial or equatorial-like positioning in the dominant conformation of the cycloheptane ring. For instance, a sterically hindered equatorial hydroxyl group might react more slowly in an esterification reaction than a more accessible axial one, or vice versa depending on the reaction mechanism. The stereoselective synthesis of specific isomers would likely rely on chiral catalysts or starting materials of known stereochemistry. beilstein-journals.org

Table 4: Stereoisomers of 3-Hydroxycycloheptane-1-carbonitrile

| Stereoisomer | Relationship | Relative Configuration |

|---|---|---|

| (1R, 3R) | Enantiomer of (1S, 3S) | trans |

| (1S, 3S) | Enantiomer of (1R, 3R) | trans |

| (1R, 3S) | Enantiomer of (1S, 3R) | cis |

Strategic Design of Novel Chemical Entities

The strategic design of novel chemical entities originating from the 3-hydroxycycloheptane-1-carbonitrile scaffold is a theoretical exercise in medicinal chemistry and drug discovery, as specific research on this compound is not extensively available in public literature. The design process for new molecules would hypothetically leverage the structural and chemical features of the parent molecule. These features include the seven-membered cycloheptane ring, which provides a flexible yet constrained three-dimensional structure, the hydroxyl (-OH) group, and the nitrile (-C≡N) group, both of which offer sites for chemical modification and potential interactions with biological targets.

The core principles guiding the design of new derivatives would involve established medicinal chemistry strategies such as:

Structure-Activity Relationship (SAR) Studies: Although no specific biological activity for 3-hydroxycycloheptane-1-carbonitrile has been documented in readily accessible literature, a hypothetical research program would begin by synthesizing a library of analogues to explore the SAR. Modifications would be systematically introduced to understand how changes in the molecule's structure affect its hypothetical biological activity.

Isosteric and Bioisosteric Replacement: Key functional groups could be replaced with other groups that have similar physical or chemical properties. For instance, the nitrile group could be replaced with other electron-withdrawing groups or potential hydrogen bond acceptors. The hydroxyl group could be converted to an ether or an ester to modulate lipophilicity and metabolic stability.

Scaffold Hopping and Ring Variation: The cycloheptane ring could be expanded or contracted, or heteroatoms could be introduced to create novel heterocyclic analogues. This approach aims to identify new core structures that may have improved properties.

Fragment-Based and Structure-Based Design: If a biological target were identified, computational methods such as docking studies could be employed to predict how analogues of 3-hydroxycycloheptane-1-carbonitrile might bind. This would guide the synthesis of compounds with a higher probability of desired activity.

The following table outlines a hypothetical matrix for the strategic design of novel derivatives, illustrating the diversity of chemical space that could be explored from the 3-hydroxycycloheptane-1-carbonitrile core.

| Modification Site | Type of Modification | Rationale | Potential New Functional Groups |

| Hydroxyl Group (-OH) | Etherification | Increase lipophilicity, alter hydrogen bonding capacity. | -OCH₃, -OCH₂Ph |

| Esterification | Prodrug strategy, modify solubility and metabolism. | -OC(O)CH₃, -OC(O)Ph | |

| Oxidation | Introduce a ketone for new interactions. | Carbonyl group (=O) | |

| Nitrile Group (-C≡N) | Hydrolysis | Convert to a carboxylic acid or amide for different ionic and hydrogen bonding interactions. | -COOH, -CONH₂ |

| Reduction | Form a primary amine for salt formation and new interactions. | -CH₂NH₂ | |

| Cyclization | Use the nitrile in the formation of heterocyclic rings (e.g., tetrazoles). | Tetrazole ring | |

| Cycloheptane Ring | Ring Contraction/Expansion | Alter conformational flexibility and fit to a binding site. | Cyclohexane (B81311), Cyclooctane |

| Introduction of Unsaturation | Introduce rigidity and potential for pi-stacking interactions. | Cycloheptene (B1346976), Cycloheptadiene | |

| Heterocyclic Analogues | Introduce heteroatoms to alter polarity and hydrogen bonding. | Tetrahydrooxepine, Tetrahydroazepine |

It is important to reiterate that the above strategies and the table represent a theoretical framework for the design of novel chemical entities based on the structure of 3-hydroxycycloheptane-1-carbonitrile. The actual synthesis and evaluation of such compounds would be necessary to determine their chemical properties and potential applications.

Prospective Roles in Advanced Organic Synthesis and Materials Science

3-Hydroxycycloheptane-1-carbonitrile as a Chiral Building Block

The structure of 3-Hydroxycycloheptane-1-carbonitrile, featuring two stereocenters at the C1 and C3 positions of the cycloheptane (B1346806) ring, inherently positions it as a potential chiral building block. In principle, the four possible stereoisomers could serve as valuable synthons for the enantioselective synthesis of complex molecules. The hydroxyl and nitrile groups offer versatile handles for a variety of chemical transformations, allowing for the construction of chiral molecules with specific three-dimensional arrangements. However, there is a notable lack of published research specifically demonstrating the resolution of 3-Hydroxycycloheptane-1-carbonitrile into its enantiomers or their subsequent use in asymmetric synthesis.

Application in the Construction of Complex Polycyclic Systems

The bifunctional nature of 3-Hydroxycycloheptane-1-carbonitrile suggests its potential utility in the synthesis of intricate polycyclic frameworks. The nitrile group can be hydrolyzed to a carboxylic acid, converted to an amine via reduction, or participate in cycloaddition reactions. The hydroxyl group can be transformed into a leaving group, oxidized to a ketone, or used as a nucleophile. These functionalities could, in theory, be exploited in intramolecular reactions to forge new rings onto the cycloheptane scaffold. Despite these theoretical possibilities, the scientific literature does not currently contain specific examples of 3-Hydroxycycloheptane-1-carbonitrile being used as a precursor for the construction of complex polycyclic systems.

Precursor for Advanced Organic Materials (excluding therapeutic polymers)

The development of novel organic materials with tailored properties is a burgeoning field of research. While cycloheptane derivatives have been investigated in the broader context of materials science, specific data on the use of 3-Hydroxycycloheptane-1-carbonitrile as a precursor for advanced organic materials (excluding therapeutic polymers) is not available. Theoretically, the nitrile functionality could be polymerized or incorporated into polymer backbones, and the hydroxyl group could be used for surface modification or as an initiation site for polymerization. However, no studies have been found that detail the synthesis and characterization of materials derived from this specific molecule.

Utilization in Synthetic Method Development and Catalysis

New synthetic methodologies often rely on the unique reactivity of specific functional groups. The 1,3-relationship of the hydroxyl and nitrile groups in 3-Hydroxycycloheptane-1-carbonitrile could potentially be exploited in the development of novel synthetic methods, for instance, in metal-catalyzed reactions where both groups can coordinate to a metal center. Furthermore, chiral versions of this molecule could theoretically serve as ligands for asymmetric catalysis. At present, there is no documented use of 3-Hydroxycycloheptane-1-carbonitrile in the development of new synthetic methods or as a catalyst or ligand in catalytic processes.

Conclusions and Future Research Directions

Summary of Current Understanding and Achievements

The chemistry of cycloheptane (B1346806) and its derivatives is a field of growing interest due to the prevalence of this structural motif in a variety of natural products with significant biological activities. The synthesis of functionalized cycloheptanes, however, is fraught with challenges stemming from unfavorable entropic factors and transannular strain, which complicate direct cyclization approaches. rsc.orgnih.gov Consequently, much of the current understanding is built upon general strategies for the construction and functionalization of medium-sized rings.

Key achievements in the synthesis of functionalized cycloheptanes that could be hypothetically applied to the synthesis of 3-Hydroxycycloheptane-1-carbonitrile include:

Ring Expansion Reactions: A prominent strategy for accessing medium-sized rings involves the expansion of more readily available five- or six-membered rings. rsc.orgresearchgate.netwikipedia.org For instance, a pinacol-type rearrangement of a suitable vicinal diol on a cyclohexane (B81311) precursor could potentially be employed. chemistrysteps.com Another approach is the one-carbon ring expansion of a cyclohexanone (B45756) derivative. orgsyn.org

Cycloaddition Reactions: [2+2], [4+2], and other cycloaddition reactions provide powerful methods for constructing cyclic systems. fiveable.menumberanalytics.comwikipedia.orgnumberanalytics.com While not a direct route to a saturated cycloheptane, these reactions can generate precursors that, upon further functional group manipulation and reduction, could yield the desired 3-hydroxycycloheptane-1-carbonitrile scaffold.

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to complex molecules. nih.gov A hypothetical late-stage hydroxylation of a cycloheptane carbonitrile precursor at the C-3 position represents a potential, albeit challenging, synthetic route.

While direct experimental data for 3-Hydroxycycloheptane-1-carbonitrile is scarce, the collective knowledge in cycloheptane synthesis provides a foundational framework for its potential preparation and derivatization.

Unexplored Chemical Space and Synthetic Challenges

The limited exploration of 3-Hydroxycycloheptane-1-carbonitrile highlights a broader gap in the understanding of polysubstituted cycloheptane derivatives. The primary challenges that hinder the exploration of this chemical space include:

Stereochemical Control: The conformational flexibility of the cycloheptane ring makes the stereoselective synthesis of its derivatives a formidable challenge. fiveable.me Achieving specific diastereomers of 3-Hydroxycycloheptane-1-carbonitrile would require sophisticated synthetic strategies, potentially involving chiral auxiliaries or asymmetric catalysis. The development of stereoselective methods for the synthesis of such compounds remains a significant hurdle. nih.govyoutube.comorganic-chemistry.orgnih.govresearchgate.net

Regioselectivity: Introducing multiple functional groups onto a cycloheptane ring with precise regiocontrol is difficult. For 3-Hydroxycycloheptane-1-carbonitrile, the 1,3-disubstitution pattern presents a specific challenge, as many cyclization and ring-expansion strategies may favor other regioisomers.

Lack of Efficient Synthetic Methods: The synthesis of medium-sized rings is often characterized by low yields and the need for multi-step sequences. nih.govnus.edu.sg The development of efficient, high-yielding, and scalable syntheses for functionalized cycloheptanes is a critical area for future research.

These challenges contribute to the underrepresentation of cycloheptane derivatives in screening libraries for drug discovery and materials science, despite their potential for novel biological and physical properties.

Emerging Methodologies and Interdisciplinary Opportunities in Cycloheptane Chemistry

The future of cycloheptane chemistry is being shaped by innovative synthetic methodologies and the increasing demand for structurally diverse molecules in various scientific disciplines.

Advanced Catalysis: The development of novel catalysts is poised to revolutionize the synthesis of medium-sized rings. Gold-catalyzed cyclizations and iron-based metalloradical activation are emerging as powerful tools for constructing complex cyclic systems under mild conditions. acs.orgacs.org These methods could potentially be adapted for the stereoselective and regioselective synthesis of compounds like 3-Hydroxycycloheptane-1-carbonitrile.

Interdisciplinary Applications: The unique three-dimensional structures of cycloheptane derivatives make them attractive scaffolds for medicinal chemistry. nih.gov The presence of both a hydroxyl and a nitrile group in 3-Hydroxycycloheptane-1-carbonitrile offers multiple points for diversification, making it a potential building block for the synthesis of novel therapeutic agents. Furthermore, the incorporation of functionalized cycloheptanes into polymers and other materials could lead to the development of new materials with unique properties. st-andrews.ac.uk

Computational Chemistry: In silico modeling and computational analysis are becoming increasingly important in predicting the properties and reactivity of complex molecules. These tools can aid in the design of efficient synthetic routes and in the rational design of cycloheptane-based molecules with desired biological or material properties.

Q & A

Q. What are the common synthetic routes for 3-Hydroxycycloheptane-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 3-Hydroxycycloheptane-1-carbonitrile can be approached via functional group interconversion. A plausible route involves the oxidation of cycloheptene derivatives, similar to the chromium trioxide-mediated oxidation of cyclohexenecarbonitrile to 3-oxocyclohex-1-ene-1-carbonitrile . Alternatively, nucleophilic substitution reactions (e.g., using cyanide sources on halogenated precursors) may be adapted from methods for synthesizing 3-Cyclohexene-1-carbonitrile . Key factors include solvent polarity (e.g., acetonitrile for cyanide substitution), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems).

Q. What purification techniques are recommended for isolating 3-Hydroxycycloheptane-1-carbonitrile?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (5–30%) for optimal separation. Monitor fractions via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

- Distillation : For high-purity isolation, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) can be effective if the compound has sufficient thermal stability .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-Hydroxycycloheptane-1-carbonitrile?

- Methodological Answer :

- ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.5 ppm, broad) and cycloheptane protons (δ 1.2–2.8 ppm, multiplet). The nitrile group does not produce direct signals but deshields adjacent protons.

- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the hydroxyl-bearing carbon resonates at δ 60–70 ppm.

- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group; a broad O–H stretch (~3200–3600 cm⁻¹) indicates the hydroxyl group .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-Hydroxycycloheptane-1-carbonitrile be achieved?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts to install the hydroxyl group stereoselectively.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica lipase B) can hydrolyze racemic esters of the compound, enriching one enantiomer .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for analytical or preparative separation .

Q. What computational methods are suitable for studying the conformational dynamics of 3-Hydroxycycloheptane-1-carbonitrile?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict stable conformers. Calculate rotational barriers for the cycloheptane ring and hydroxyl group.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in water or DMSO) to analyze hydrogen-bonding interactions and solvation shells .

Q. How can researchers address contradictory data in reaction yields across different synthetic protocols?

- Methodological Answer :

- Control Experiments : Replicate conflicting protocols under identical conditions (solvent purity, inert atmosphere, equipment calibration).

- Byproduct Analysis : Use GC-MS or LC-HRMS to identify intermediates or side products (e.g., over-oxidation or cyclization byproducts).

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to pinpoint yield discrepancies (e.g., competing pathways at elevated temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.